Aspafilioside A
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Overview
Description
Aspafilioside A is a naturally occurring saponin compound found in various plants, particularly in the Asparagus species. Saponins are glycosides with foaming characteristics and are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aspafilioside A typically involves glycosylation reactions. The process begins with the isolation of sarsasapogenin, followed by the attachment of sugar moieties through glycosidic bonds. The reaction conditions often require the use of catalysts such as glycosidases or chemical reagents like trichloroacetonitrile and Lewis acids to facilitate the formation of the glycosidic linkage .
Industrial Production Methods
Industrial production of this compound may involve the extraction of saponins from plant sources, followed by purification processes such as chromatography. Enzymatic methods using glycosidases have also been explored for large-scale production due to their efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions
Aspafilioside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target the glycosidic bonds, potentially breaking them down into simpler sugars.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like Lewis acids for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in cell signaling and membrane stabilization.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its surfactant properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their permeability and stability. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Aspacochioside D: Another furostanol saponin with similar glycosidic linkages.
Pseudoprotoneodioscin: A saponin with comparable biological activities.
Timosaponins: Steroidal saponins with similar structural features.
Uniqueness
Aspafilioside A is unique due to its specific glycosidic linkage and the presence of both xylopyranosyl and glucopyranosyl moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
72947-73-0 |
---|---|
Molecular Formula |
C38H62O12 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,5'S,6R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h18-35,39-44H,5-17H2,1-4H3/t18-,19-,20?,21?,22?,23?,24?,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38+/m0/s1 |
InChI Key |
SQWCZHHKSPFEOI-QYWFGOHCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aspafilioside A sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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